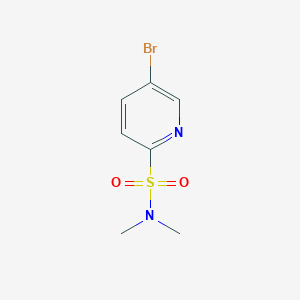
5-bromo-N,N-dimethylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N,N-dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-bromo-N,N-dimethylpyridine-2-sulfonamide is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfonamide group. It can also act as a chelating ligand due to the presence of the pyridine ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-bromo-N,N-dimethylpyridine-2-sulfonamide. However, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N,N-dimethylpyridine-2-sulfonamide in lab experiments is its effectiveness as a ligand in metal-catalyzed cross-coupling reactions. It is also relatively easy to synthesize. However, one of the limitations is the low yield of the compound, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N,N-dimethylpyridine-2-sulfonamide in scientific research. One potential direction is the development of new ligands for metal-catalyzed cross-coupling reactions. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5-bromo-N,N-dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods. Its main application is as a ligand in metal-catalyzed cross-coupling reactions. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo. There are several future directions for the use of 5-bromo-N,N-dimethylpyridine-2-sulfonamide in scientific research, including the development of new ligands and investigation of its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-bromo-N,N-dimethylpyridine-2-sulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chloropyridine with dimethylamine followed by sulfonation with sulfuric acid. Another method involves the reaction of 5-bromo-2-chloropyridine with dimethylamine hydrochloride followed by sulfonation with sulfuric acid. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N,N-dimethylpyridine-2-sulfonamide has been used in scientific research for various applications. One of the most significant applications is its use as a ligand in metal-catalyzed cross-coupling reactions. It has been shown to be an effective ligand for the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds.
Eigenschaften
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-4-3-6(8)5-9-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMCHRUWDIRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-dimethylpyridine-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
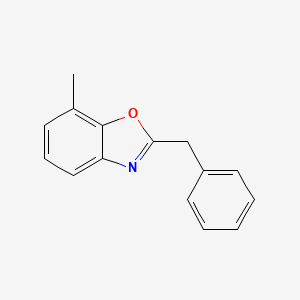
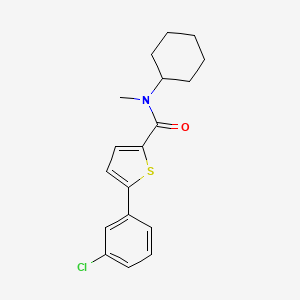
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
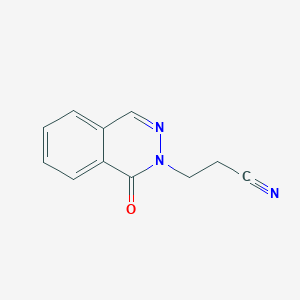
![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)
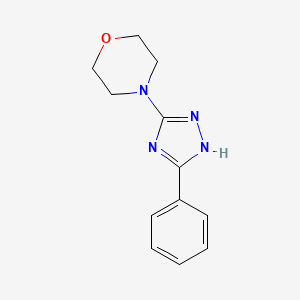
![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)